An In-depth Technical Guide to NH2-PEG4-DOTA: Chemical Properties, Structure, and Applications in Bioconjugation
An In-depth Technical Guide to NH2-PEG4-DOTA: Chemical Properties, Structure, and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the bifunctional chelator NH2-PEG4-DOTA, a critical component in the development of targeted radiopharmaceuticals and molecular imaging agents. This document details its chemical and physical properties, molecular structure, and provides standardized experimental protocols for its use in bioconjugation.
Core Chemical and Physical Properties
NH2-PEG4-DOTA is a versatile molecule designed for stable conjugation to biomolecules and efficient chelation of radiometals. Its structure incorporates a primary amine for covalent attachment, a hydrophilic tetraethylene glycol (PEG4) spacer to improve solubility and pharmacokinetics, and a DOTA macrocycle for securely binding radionuclides.[1]
Quantitative Data Summary
The following tables summarize the key quantitative properties of NH2-PEG4-DOTA.
| Identifier | Value | Reference |
| CAS Number | 2090232-34-9 | [1] |
| Molecular Formula | C26H50N6O11 | [] |
| Molecular Weight | 622.71 g/mol | [1][] |
| Appearance | White to off-white solid |
| Property | Value | Conditions/Notes | Reference |
| Purity | ≥97.0% | ||
| Solubility | Up to 10 mg/mL | In water | |
| 50 mg/mL | In DMSO (requires sonication) | ||
| Soluble | In Methanol | ||
| Boiling Point | 855.4 ± 65.0 °C | At 760 mmHg | |
| Density | 1.217 ± 0.06 g/cm³ | ||
| Storage (Solid) | 4°C, under nitrogen, away from moisture | ||
| Storage (In Solvent) | -80°C for 6 months; -20°C for 1 month | Stored under nitrogen, away from moisture |
Molecular Structure and Functionality
NH2-PEG4-DOTA's structure is tripartite, with each component serving a distinct and critical function in the construction of radioimmunoconjugates.
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Primary Amine (-NH2): This terminal functional group serves as the reactive handle for covalent conjugation to biomolecules. It readily reacts with activated carboxylic acids (e.g., N-hydroxysuccinimide [NHS] esters) on proteins, peptides, or other targeting ligands to form stable amide bonds.
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Tetraethylene Glycol Spacer (PEG4): The hydrophilic PEG4 linker enhances the aqueous solubility of the entire conjugate, which is often a challenge with large biomolecules. It also provides spatial separation between the chelator/radiometal complex and the biomolecule, which can help to preserve the biological activity and binding affinity of the targeting moiety.
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DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): This macrocyclic chelator forms highly stable complexes with a wide range of trivalent metal ions. Its high kinetic inertness minimizes the in vivo dissociation of the radiometal, which is crucial for reducing off-target toxicity and ensuring accurate imaging. DOTA is particularly well-suited for chelating therapeutic and diagnostic radionuclides such as Lutetium-177 (¹⁷⁷Lu) and Gallium-68 (⁶⁸Ga).
Experimental Protocols
The following section provides detailed methodologies for the conjugation of NH2-PEG4-DOTA to antibodies, subsequent purification, and radiolabeling.
Antibody Conjugation via EDC/NHS Chemistry
This protocol describes the conjugation of the primary amine of NH2-PEG4-DOTA to the carboxylic acid groups on an antibody, activated by EDC and NHS.
Materials:
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Antibody of interest in an amine-free buffer (e.g., PBS)
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NH2-PEG4-DOTA
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N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
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N-hydroxysuccinimide (NHS)
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Conjugation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
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Quenching Buffer: 1 M Tris-HCl, pH 8.0
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Purification columns (e.g., desalting columns or size-exclusion chromatography)
Procedure:
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Antibody Preparation:
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If necessary, exchange the antibody into the amine-free Conjugation Buffer using a desalting column.
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Adjust the antibody concentration to 2-5 mg/mL.
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Activation of Antibody Carboxylic Acids:
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Prepare fresh solutions of EDC (10 mg/mL) and NHS (10 mg/mL) in the Conjugation Buffer.
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Add a 50-fold molar excess of EDC and NHS to the antibody solution.
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Incubate for 15-30 minutes at room temperature with gentle mixing.
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Conjugation Reaction:
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Dissolve NH2-PEG4-DOTA in the Conjugation Buffer.
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Add a 10- to 20-fold molar excess of NH2-PEG4-DOTA to the activated antibody solution.
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Incubate for 2 hours at room temperature with gentle agitation.
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Quenching:
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Add the Quenching Buffer to a final concentration of 50-100 mM Tris to quench the reaction by consuming any remaining activated esters.
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Incubate for 15 minutes at room temperature.
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Purification:
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Remove unreacted NH2-PEG4-DOTA and other small molecules by size-exclusion chromatography (SEC) or by using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
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Monitor the protein-containing fractions by measuring absorbance at 280 nm.
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Radiolabeling of DOTA-Conjugated Antibodies with Lutetium-177
This protocol outlines a typical procedure for radiolabeling the purified DOTA-antibody conjugate.
Materials:
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Purified DOTA-antibody conjugate
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¹⁷⁷LuCl₃ in a dilute HCl solution
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Radiolabeling Buffer: 0.1 M Sodium Acetate, pH 5.0-5.5
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Quenching/Challenge Solution: 50 mM EDTA
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Instant thin-layer chromatography (ITLC) strips and a suitable mobile phase (e.g., 0.1 M citrate buffer, pH 6.0)
Procedure:
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Reaction Setup:
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In a sterile, low-binding microcentrifuge tube, combine the DOTA-antibody conjugate (typically 50-100 µg) with the Radiolabeling Buffer.
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Add the desired amount of ¹⁷⁷LuCl₃ (e.g., 5-10 mCi) to the tube. The final reaction volume should be kept as low as practical.
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Incubation:
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Incubate the reaction mixture at 37-40°C for 30-60 minutes. Gentle mixing may be applied.
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Quality Control:
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Determine the radiochemical purity (RCP) using ITLC. Spot a small aliquot of the reaction mixture onto an ITLC strip.
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Develop the strip using the chosen mobile phase. The ¹⁷⁷Lu-DOTA-antibody conjugate should remain at the origin, while free ¹⁷⁷Lu will migrate with the solvent front.
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An RCP of >95% is generally considered acceptable.
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Quenching (Optional but Recommended):
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If the desired RCP is achieved, add a small volume of the EDTA solution to chelate any remaining free ¹⁷⁷Lu.
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Purification (if necessary):
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If the RCP is below the acceptable limit, the radiolabeled conjugate can be purified using a desalting column to remove free ¹⁷⁷Lu.
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Experimental and Logical Workflows
The following diagrams illustrate the key processes involved in creating and utilizing NH2-PEG4-DOTA conjugates.
Caption: Workflow for conjugating NH2-PEG4-DOTA to an antibody.
Caption: General workflow for radiolabeling and quality control.
